Cas no 1279844-45-9 (1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine)

1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic amine compound featuring a fused indazole core with a phenyl substituent at the 1-position. This structure imparts significant potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The tetrahydroindazole scaffold offers rigidity and stability, while the amine functionality provides a versatile handle for further derivatization. Its well-defined stereochemistry and purity make it suitable for research applications in medicinal chemistry, including the exploration of kinase inhibitors or CNS-targeting agents. The compound's synthetic accessibility and modularity enhance its utility in structure-activity relationship (SAR) studies.
1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine structure
1279844-45-9 structure
Product Name:1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS No:1279844-45-9
MF:C13H15N3
MW:213.278302431107
CID:6444755
PubChem ID:65356255
Update Time:2025-10-30

1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
    • 1H-Indazol-4-amine, 4,5,6,7-tetrahydro-1-phenyl-
    • Inchi: 1S/C13H15N3/c14-12-7-4-8-13-11(12)9-15-16(13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,14H2
    • InChI Key: KMCIRCGUHOQEFJ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C2=C(C(N)CCC2)C=N1

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 370.0±30.0 °C(Predicted)
  • pka: 9.21±0.20(Predicted)

1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Pricemore >>

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Additional information on 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Comprehensive Analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS No. 1279844-45-9): Properties, Applications, and Research Insights

The compound 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS No. 1279844-45-9) is a structurally unique heterocyclic amine that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a tetrahydroindazole core with a phenyl substituent, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential as a kinase inhibitor scaffold, particularly in oncology and neurodegenerative disease studies.

Recent advancements in small-molecule therapeutics have highlighted the importance of indazole derivatives like 1279844-45-9. The compound's hydrogen bonding capacity and rigid bicyclic structure make it particularly valuable for designing high-affinity ligands. Computational chemistry studies suggest its potential for blood-brain barrier penetration, a hot topic in CNS drug development, as evidenced by frequent searches for "BBB-permeable scaffolds" and "neuroactive small molecules" in scientific databases.

Synthetic approaches to 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involve catalytic hydrogenation of corresponding indazole precursors or reductive amination strategies. The CAS 1279844-45-9 material shows remarkable stability under physiological conditions, with recent publications demonstrating its utility in fluorescence labeling applications. This aligns with growing industry interest in "multifunctional molecular probes," a trending search term in analytical chemistry circles.

From a structure-activity relationship perspective, the 4-amine position offers excellent opportunities for structure diversification. Medicinal chemists frequently modify this site to create targeted protein degraders (PROTACs), reflecting the current boom in "degrader technologies" searches. The compound's logP value (predicted ~2.1) and polar surface area (~45 Ų) make it particularly interesting for researchers investigating "orally bioavailable scaffolds."

Quality control of 1279844-45-9 typically involves HPLC purity analysis and mass spectrometry characterization, with the proton NMR spectrum showing distinctive peaks at δ 7.5-7.8 (aromatic) and δ 3.1-3.4 (methylene adjacent to amine). These analytical characteristics are crucial for researchers searching "compound characterization protocols" or "HPLC method development for heterocycles."

The future research directions for 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine may focus on its potential in covalent inhibitor design (a trending topic in drug discovery) and metal-organic framework applications. With increasing publications mentioning "indazole MOFs" and "catalytic heterocycles," CAS 1279844-45-9 represents a compelling case study at the intersection of medicinal chemistry and materials science.

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